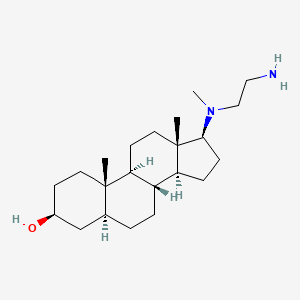
3-beta-Hydroxy-17-beta-(N-methyl-N-aminoethylamino)-5-alpha-androstane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-beta-Hydroxy-17-beta-(N-methyl-N-aminoethylamino)-5-alpha-androstane is a synthetic steroidal compound Steroidal compounds are known for their diverse biological activities and are often used in medicinal chemistry for their therapeutic properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-beta-Hydroxy-17-beta-(N-methyl-N-aminoethylamino)-5-alpha-androstane typically involves multi-step organic synthesis. The starting material is often a steroidal precursor, which undergoes various chemical transformations such as hydroxylation, amination, and methylation. The reaction conditions may include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring consistency in product quality, and implementing cost-effective and environmentally friendly processes. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
3-beta-Hydroxy-17-beta-(N-methyl-N-aminoethylamino)-5-alpha-androstane can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones or aldehydes back to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may regenerate the original hydroxyl groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its effects on cellular processes and potential as a biochemical tool.
Medicine: Investigated for its therapeutic properties, such as anti-inflammatory or anti-cancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-beta-Hydroxy-17-beta-(N-methyl-N-aminoethylamino)-5-alpha-androstane involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that mediate its biological effects. The compound may modulate signaling pathways, alter gene expression, or affect cellular metabolism, leading to its observed activities.
Comparison with Similar Compounds
Similar Compounds
3-beta-Hydroxy-5-alpha-androstane: Lacks the N-methyl-N-aminoethylamino group, resulting in different biological properties.
17-beta-(N-methyl-N-aminoethylamino)-5-alpha-androstane: Lacks the hydroxyl group at the 3-beta position, affecting its reactivity and interactions.
Uniqueness
3-beta-Hydroxy-17-beta-(N-methyl-N-aminoethylamino)-5-alpha-androstane is unique due to the presence of both the hydroxyl group and the N-methyl-N-aminoethylamino group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
126061-67-4 |
|---|---|
Molecular Formula |
C22H40N2O |
Molecular Weight |
348.6 g/mol |
IUPAC Name |
(3S,5S,8R,9S,10S,13S,14S,17S)-17-[2-aminoethyl(methyl)amino]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C22H40N2O/c1-21-10-8-16(25)14-15(21)4-5-17-18-6-7-20(24(3)13-12-23)22(18,2)11-9-19(17)21/h15-20,25H,4-14,23H2,1-3H3/t15-,16-,17-,18-,19-,20-,21-,22-/m0/s1 |
InChI Key |
NDAWUPLIPPNPGL-JOFXYRRGSA-N |
Isomeric SMILES |
C[C@]12CC[C@@H](C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4N(C)CCN)C)O |
Canonical SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CCC4N(C)CCN)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















